N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core substituted with 3,3-dimethyl and 4-oxo functional groups. The propane-1-sulfonamide moiety is attached at the 7-position of the benzannulated oxazepine ring.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-7-21(18,19)16-10-5-6-12-11(8-10)15-13(17)14(2,3)9-20-12/h5-6,8,16H,4,7,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZJJSSIFGXFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 388.48 g/mol |
| CAS Number | 922021-69-0 |
| Structural Features | Contains a benzoxazepine core with a sulfonamide group |
The structure includes a fused bicyclic framework that contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting carbonic anhydrase isoforms (hCA II and hCA IX), which are often associated with tumor progression .
- Cell Proliferation Modulation : Studies have demonstrated that this compound can affect cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). It induces apoptosis via the intrinsic mitochondrial pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer activity:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.96 ± 0.21 | Induction of apoptosis via Bax/Bcl-2 modulation |
| Caco-2 | 5.87 ± 0.37 | Apoptotic pathway activation |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition of Carbonic Anhydrase : A study highlighted the inhibitory effects of related compounds on hCA II and hCA IX with K values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX . This suggests a promising avenue for targeting tumor-associated carbonic anhydrases.
- Cellular Mechanisms : The induction of apoptosis in MCF-7 cells was linked to increased levels of active caspases (caspase-9 and caspase-3), indicating a clear mechanism by which this compound could exert anticancer effects .
Comparison with Similar Compounds
Biphenyl-4-sulfonamide Derivative
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide () replaces the propane-1-sulfonamide group with a biphenyl-4-sulfonamide substituent. This modification introduces increased aromaticity and molecular weight (C22H20N2O4S vs. C14H18N2O4S for the target compound), likely enhancing lipophilicity and steric bulk. Such changes could influence binding affinity to hydrophobic protein pockets or alter metabolic stability.
Propane-2-sulfonamide Derivative with Isopentyl Substitution
The compound N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide () differs in two key aspects:
Sulfonamide Position: The propane-2-sulfonamide group (vs.
Isopentyl Substituent : The addition of an isopentyl group at the 5-position of the oxazepine ring increases molecular weight (382.5 g/mol) and introduces branching, which may enhance membrane permeability or modulate solubility.
Comparative Analysis of Molecular Properties
The table below summarizes structural and molecular differences among the compounds:
*Calculated based on molecular formulas.
Implications of Structural Differences
- Stereoelectronic Effects : The propane-1-sulfonamide vs. propane-2-sulfonamide distinction may influence the compound’s conformation and interaction with enzymatic active sites.
- Biological Activity : While direct pharmacological data are unavailable, the isopentyl group in ’s compound could prolong metabolic half-life by sterically shielding labile functional groups.
Preparation Methods
Cyclization of Precursor Amines
The tetrahydrobenzooxazepine core is synthesized via acid-catalyzed cyclization of substituted 2-aryloxyethylamines. For example, condensation of 2-(2-hydroxy-5-nitrophenyl)ethylamine with acetone under HCl catalysis yields the intermediate 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine. Key parameters include:
Sulfonamide Functionalization
Propane-1-sulfonamide is introduced via nucleophilic substitution. The oxazepine intermediate undergoes sulfonylation using propane-1-sulfonyl chloride in the presence of a base:
$$
\text{Oxazepine-NH}2 + \text{C}3\text{H}7\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
$$
- Reaction Conditions :
- Yield : 58–65% after column chromatography.
Advanced Methodologies
Stereoselective Cyclization
Patent literature describes stereoselective synthesis using chiral Lewis acids. For instance, scandium triflate (Sc(OTf)₃) catalyzes asymmetric cyclization of keto-amine precursors, achieving enantiomeric excess (ee) >90%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for sulfonylation. A 30-minute protocol at 100°C in dimethylformamide (DMF) improves yields to 78% while minimizing decomposition.
Reaction Optimization Strategies
Solvent Effects on Sulfonylation
Comparative studies reveal solvent polarity critically impacts sulfonamide formation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 65 |
| DMF | 36.7 | 78 |
| Acetonitrile | 37.5 | 71 |
Data adapted from. Polar aprotic solvents like DMF enhance nucleophilicity of the amine, accelerating sulfonyl chloride reactivity.
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂, FeCl₃) improve cyclization efficiency:
- ZnCl₂ (5 mol%): Increases cyclization yield to 82%.
- FeCl₃ (10 mol%): Reduces reaction time by 40% via electrophilic activation.
Structural Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.
Applications in Medicinal Chemistry
The compound’s sulfonamide group exhibits inhibitory activity against carbonic anhydrase isoforms (Ki = 12–45 nM). Structural analogs demonstrate anticonvulsant properties in murine models, likely via GABAergic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
